2-Bromopyrene

Synthetic chemistry Bromopyrene isomers Reaction yield optimization

2-Bromopyrene (CAS 1714-27-8) is the nodal-position bromopyrene isomer essential for OLED materials and organic electronics. The 2-position bromine substitution provides distinct molecular orbital distribution and regioselective Suzuki-Miyaura reactivity versus non-K region isomers (1-, 3-, 6-, 8-bromopyrene), enabling tailored optoelectronic properties unobtainable with alternatives. The optimized NBS route delivers 94-96% yield—a 21-23 point advantage over 1-bromopyrene's 73%—ensuring lower per-unit costs at scale. Available at ≥97% purity with ≥99.5% OLED-grade options, this intermediate eliminates the workflow re-optimization that isomer switching demands.

Molecular Formula C16H9B
Molecular Weight 281.15 g/mol
CAS No. 1714-27-8
Cat. No. B1587533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrene
CAS1714-27-8
Molecular FormulaC16H9B
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)Br)C=C2
InChIInChI=1S/C16H9Br/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H
InChIKeyFQVOKXARZCJTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyrene CAS 1714-27-8: A Nodal-Position Pyrene Building Block for OLED Intermediates and Cross-Coupling Applications


2-Bromopyrene (CAS 1714-27-8) is a mono-brominated polycyclic aromatic hydrocarbon featuring bromine substitution at the nodal position (2-position) of the pyrene core [1]. This nodal substitution pattern distinguishes it from non-K region bromopyrene isomers (1-, 3-, 6-, 8-positions), imparting distinct electronic properties and regioselective reactivity that are critical for precision synthesis in organic electronics, particularly as an intermediate for OLED materials and in Suzuki-Miyaura cross-coupling reactions [1][2]. The strategic functionalisation of pyrene at nodal positions enables access to derivatives with tailored optoelectronic properties that cannot be obtained from non-K region isomers [1].

Why 2-Bromopyrene Cannot Be Replaced by 1-Bromopyrene or Alternative Halopyrenes: Evidence-Based Substitution Constraints


The substitution pattern of bromopyrene isomers directly governs the electronic structure and subsequent functionalisation outcomes of derived materials [1]. 2-Bromopyrene's nodal (2-position) substitution yields a fundamentally different molecular orbital distribution compared to non-K region isomers like 1-bromopyrene, which alters both the regioselectivity of cross-coupling reactions and the photophysical properties of final products [1]. Furthermore, the bromine substituent in 2-bromopyrene provides an optimal balance between cross-coupling reactivity and stability compared to chloro- or iodo-analogs, with intersystem crossing and dissociation rates increasing from chloro to bromo to iodo substituents [2]. Consequently, simple substitution with 1-bromopyrene or alternative halopyrenes introduces unpredictable changes in reaction yields, purification complexity, and the optoelectronic performance of downstream materials—making direct interchange scientifically unjustified without rigorous re-optimization of entire synthetic and device fabrication workflows [1].

Quantitative Differentiation Evidence: 2-Bromopyrene vs. 1-Bromopyrene and Alternative Halopyrenes


Synthesis Yield Comparison: 2-Bromopyrene via Optimized NBS Route vs. 1-Bromopyrene via HBr/H2O2 Method

2-Bromopyrene can be synthesized via an optimized N-bromosuccinimide (NBS) route achieving 94-96% yield, which represents a substantial improvement over the 73% yield reported for 1-bromopyrene synthesis using HBr/H2O2 under optimized laboratory conditions [1]. The NBS-based methodology provides both higher yield and greater synthetic accessibility compared to the multi-step routes historically required for nodal position functionalisation [1].

Synthetic chemistry Bromopyrene isomers Reaction yield optimization

Regioselective Reactivity Profile: Nodal (2-) vs. Non-K Region (1-) Bromopyrene Substitution Effects on Derivative Properties

The substitution pattern of bromopyrene isomers significantly impacts their subsequent functionalisation and resulting material properties [1]. Bromination at the nodal position (2-position) produces distinct electronic structure modifications compared to non-K region substitution (1-, 3-, 6-, 8-positions), as the nodal plane represents a region of zero electron density in the frontier molecular orbitals of pyrene [1]. This electronic differentiation translates into divergent optoelectronic behaviors in downstream materials—a distinction not captured when substituting one bromopyrene isomer for another [1].

Regioselectivity Pyrene functionalisation Electronic structure

High-Purity Specification: 2-Bromopyrene at ≥99.5% Purity Achievable via Optimized Diazotisation-Deamination Route

A patent-protected synthetic method for 2-bromopyrene achieves final product purity of ≥99.5% using a diazotisation-deamination approach starting from 1-amino-2-bromopyrene, followed by ethyl acetate recrystallization [1]. This represents a substantial purity improvement over conventional three-step hydrogenation-bromination-aromatisation routes, which yield ≤20% per step and produce material that is difficult to purify to high purity [1]. The patent explicitly notes that prior art methods are unable to produce 2-bromopyrene of sufficient purity for OLED industry requirements [1].

OLED intermediates High-purity synthesis Purification methods

Halogen Reactivity Gradient: Bromo-Substituted Pyrene vs. Chloro- and Iodo-Analogs for Cross-Coupling Applications

Picosecond spectroscopic analysis of haloaromatic molecules demonstrates that intersystem crossing and dissociation rates increase systematically from chloro to bromo to iodo substituents [1]. This reactivity gradient positions bromo-substituted pyrene at an optimal midpoint: more reactive in cross-coupling reactions than chloro-analogs, yet more stable and easier to handle than iodo-analogs which exhibit faster dissociation rates and higher photochemical lability [1]. The position of the halo substituent further modulates these rates, adding an additional dimension of differentiation between 2-bromopyrene and alternative bromo-position isomers [1].

Haloaromatic reactivity Cross-coupling Intersystem crossing

Validated Application Scenarios for 2-Bromopyrene Based on Quantitative Evidence


OLED Material Intermediate Synthesis Requiring ≥99.5% Purity Feedstock

2-Bromopyrene is explicitly identified as an important OLED material industry intermediate [1]. The optimized diazotisation-deamination synthetic route enables production of 2-bromopyrene with purity ≥99.5%, directly addressing the high-purity requirements of OLED device fabrication where trace impurities compromise electroluminescence efficiency and device lifetime [1]. Procurement of 2-bromopyrene produced via this high-purity route is essential for OLED material development and manufacturing workflows.

Suzuki-Miyaura Cross-Coupling for Nodal-Position Pyrene Functionalisation

2-Bromopyrene serves as a crucial precursor for Suzuki-Miyaura coupling reactions, enabling the construction of complex pyrene-based aromatic systems with substitution at the nodal position [1]. The 94-96% synthesis yield achievable via the optimized NBS route [2] ensures cost-effective availability for cross-coupling applications. The nodal substitution pattern of 2-bromopyrene imparts distinct regioselectivity compared to 1-bromopyrene, making it the essential building block for materials requiring 2-position functionalisation [2].

Organic Semiconductors and Optoelectronic Materials Requiring Defined Nodal Substitution

The strategic functionalisation of pyrene at nodal positions (2-position) is crucial for expanding the utility of pyrene-based materials in organic electronics [1]. 2-Bromopyrene enables synthetic access to derivatives that cannot be obtained from non-K region bromopyrene isomers (1-, 3-, 6-, 8-positions), with the substitution pattern directly influencing electronic and photophysical properties of the resulting compounds [1]. This makes 2-bromopyrene the mandated precursor for organic semiconductors and luminescent materials requiring precisely controlled nodal-position functionalisation.

High-Volume Synthesis Programs Benefiting from Superior Yield Economics

For research programs and industrial processes requiring significant quantities of bromopyrene building blocks, 2-bromopyrene offers a measurable economic advantage: the optimized NBS route achieves 94-96% yield compared to 73% for 1-bromopyrene [1]. This 21-23 percentage point yield differential translates directly to reduced raw material consumption and lower per-unit production cost, making 2-bromopyrene the economically preferable choice for large-scale synthetic campaigns where the target structure accommodates nodal-position functionalisation.

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